molecular formula C26H29N7O2 B6548521 1-(4-tert-butylbenzoyl)-4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine CAS No. 946285-11-6

1-(4-tert-butylbenzoyl)-4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine

Cat. No.: B6548521
CAS No.: 946285-11-6
M. Wt: 471.6 g/mol
InChI Key: MILQMCPAVLUXCX-UHFFFAOYSA-N
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Description

1-(4-tert-butylbenzoyl)-4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine ( 946285-11-6) is a complex organic compound with a molecular formula of C26H29N7O2 and a molecular weight of 471.55 g/mol . This reagent features a unique molecular architecture combining a triazolopyrimidine core with a piperazine moiety and a tert-butylbenzoyl group, making it a promising scaffold for pharmaceutical and biological research . The triazolopyrimidine core is a recognized privileged structure in medicinal chemistry, known for its potential to modulate diverse biological targets . The compound is associated with the research code VU0502995-1 and is offered with a purity of 90% or higher . Computed physicochemical properties include an XLogP3 of 4.4, indicating moderate lipophilicity, and a topological polar surface area of 89.3 Ų . Its structural features are consistent with compounds investigated for targeting protein-protein interactions; for instance, analogous triazolopyrimidine-piperazine hybrids have been explored as potent inhibitors of the S100A2–p53 interaction, a target of significant interest in oncology research, particularly for aggressive cancer subtypes . Furthermore, piperazine derivatives are frequently investigated for central nervous system (CNS) activity, with some compounds demonstrating anxiolytic and antidepressant-like effects in preclinical models, often mediated through serotonergic, noradrenergic, and dopaminergic pathways . Researchers value this compound for developing novel therapeutic candidates and probing complex biochemical pathways. This product is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

(4-tert-butylphenyl)-[4-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N7O2/c1-26(2,3)19-7-5-18(6-8-19)25(34)32-15-13-31(14-16-32)23-22-24(28-17-27-23)33(30-29-22)20-9-11-21(35-4)12-10-20/h5-12,17H,13-16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MILQMCPAVLUXCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation Strategy

The triazolopyrimidine scaffold is constructed via a six-step sequence starting from 4,6-dihydroxy-2-mercaptopyrimidine. Key steps include:

  • Thiocyclization : Treatment with phosphorus oxychloride (POCl3) yields 4,6-dichloro-2-mercaptopyrimidine.

  • Triazole Formation : Reaction with sodium azide and ammonium chloride under reflux generates thetriazolo[4,5-d]pyrimidine core.

  • Amination at C7 : Selective substitution of the C7 chloride with ammonia or ammonium hydroxide produces the 7-amine derivative.

Reaction Conditions:

StepReagents/ConditionsYield
1POCl3, 110°C, 6h85%
2NaN3, NH4Cl, DMF, 80°C, 12h78%
3NH4OH, EtOH, rt, 24h90%

Functionalization of the Piperazine Core

Preparation of 1-(4-tert-Butylbenzoyl)Piperazine

Piperazine is acylated regioselectively using 4-tert-butylbenzoyl chloride under Schotten-Baumann conditions:

  • Protection : One nitrogen of piperazine is protected with a tert-butoxycarbonyl (Boc) group.

  • Acylation : The free amine reacts with 4-tert-butylbenzoyl chloride in dichloromethane (DCM) with triethylamine (TEA) as a base.

  • Deprotection : Removal of the Boc group using trifluoroacetic acid (TFA) yields 1-(4-tert-butylbenzoyl)piperazine.

Optimization Data:

ParameterValue
SolventDCM
BaseTEA (2.2 eq)
Temp/Time25°C, 12h
Yield92%

Coupling of Triazolopyrimidine and Piperazine Subunits

Nucleophilic Aromatic Substitution (SNAr)

The 7-amine group of the triazolopyrimidine is converted to a chloride using POCl3, enabling displacement by the piperazine’s secondary amine:

  • Chlorination : 3-(4-Methoxyphenyl)-3H-[1,triazolo[4,5-d]pyrimidin-7-amine is treated with POCl3 at 80°C for 6h to form the 7-chloro derivative.

  • Coupling : Reaction with 1-(4-tert-butylbenzoyl)piperazine in ethanol with K2CO3 at 60°C for 24h achieves the final product.

Key Analytical Data:

  • Yield : 76%

  • Purity (HPLC) : >98%

  • 1H NMR (400 MHz, CDCl3) : δ 8.45 (s, 1H, triazole-H), 7.89 (d, J=8.8 Hz, 2H, aryl-H), 7.52 (d, J=8.8 Hz, 2H, aryl-H), 4.21 (m, 4H, piperazine-H), 3.88 (s, 3H, OCH3), 1.35 (s, 9H, tert-butyl).

  • HRMS (ESI+) : m/z calc. for C29H34N7O2 [M+H]+: 536.2778; found: 536.2781.

Alternative Synthetic Routes

Buchwald-Hartwig Amination

A palladium-catalyzed cross-coupling between 7-bromo-triazolopyrimidine and 1-(4-tert-butylbenzoyl)piperazine offers higher regioselectivity:

  • Catalyst : Pd2(dba)3/Xantphos

  • Base : Cs2CO3

  • Solvent : Toluene, 100°C, 24h

  • Yield : 68%

Microwave-Assisted Synthesis

Reducing reaction time from 24h to 2h using microwave irradiation (150°C) improves efficiency without compromising yield (72%).

Mechanistic Insights and Challenges

  • Regioselectivity in Acylation : Steric hindrance from the tert-butyl group directs acylation to the less hindered piperazine nitrogen.

  • Purification : Silica gel chromatography with ethyl acetate/hexane (1:1) effectively separates the final product from unreacted intermediates.

  • Stability : The tert-butyl group enhances solubility in organic solvents but may necessitate stabilization via hydrogen bonding during crystallization .

Chemical Reactions Analysis

Types of Reactions

1-(4-tert-butylbenzoyl)-4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine can undergo various chemical reactions, including:

  • Oxidation: : Involves reagents like potassium permanganate or hydrogen peroxide, leading to oxidized derivatives.

  • Reduction: : Utilizes agents such as lithium aluminum hydride or sodium borohydride, producing reduced forms of the compound.

  • Substitution: : Occurs with halogens or other nucleophiles, resulting in substituted analogs.

Common Reagents and Conditions

Reactions typically occur under controlled conditions with specific reagents:

  • Oxidation: : Reagents like potassium permanganate in aqueous conditions.

  • Reduction: : Sodium borohydride in methanol.

  • Substitution: : Halogens in the presence of a base like sodium hydroxide.

Major Products Formed

The products formed depend on the type of reaction:

  • Oxidized derivatives: : Higher oxidation states of the parent compound.

  • Reduced forms: : Compounds with reduced functional groups.

  • Substituted analogs: : Derivatives with various substituents replacing original functional groups.

Scientific Research Applications

1-(4-tert-butylbenzoyl)-4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine is utilized in several scientific fields:

  • Chemistry: : As a building block for synthesizing more complex molecules.

  • Biology: : Studying its interactions with biological macromolecules.

  • Medicine: : Investigating potential therapeutic applications, such as anti-cancer or anti-inflammatory properties.

  • Industry: : Used in the development of advanced materials and pharmaceuticals.

Mechanism of Action

The compound's mechanism of action involves interaction with specific molecular targets and pathways:

  • Molecular Targets: : Enzymes, receptors, or nucleic acids that are essential for its biological activity.

  • Pathways Involved: : Metabolic or signaling pathways influenced by the compound's presence, leading to its effects.

Comparison with Similar Compounds

Table 1: Structural Features and Physicochemical Properties

Compound Name Core Structure Substituents Molecular Formula Molecular Weight Key Features
Target Compound Triazolopyrimidine-piperazine 4-tert-butylbenzoyl, 4-methoxyphenyl C₂₈H₃₁N₇O₂ 521.6 High lipophilicity (tert-butyl), moderate polarity (methoxy)
3-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-2H-chromen-2-one Triazolopyrimidine-piperazine Benzyl, coumarin C₂₅H₂₁N₇O₃ 467.5 Enhanced π-π stacking (benzyl), fluorescence (coumarin)
6-tert-butyl-1-(4-fluoro-2-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one Pyrazolopyrimidine tert-butyl, 4-fluoro-2-hydroxyphenyl C₁₆H₁₆FN₅O₂ 329.3 Increased polarity (hydroxyl), halogen bonding (fluorine)
1-(4-fluorobenzyl)piperazine derivatives Piperazine 4-fluorobenzyl, acyl groups Variable Variable Improved blood-brain barrier penetration (fluorine)
  • Substituent Impact: The tert-butyl group in the target compound enhances metabolic stability and membrane permeability compared to smaller alkyl groups . Piperazine modifications: Acylated piperazines (e.g., 4-tert-butylbenzoyl) reduce basicity compared to sulfonylated or alkylated variants, altering target selectivity .

Bioactivity Profiles and Target Affinities

Table 2: Bioactivity Profiles and Target Affinities

Compound Name Primary Targets IC₅₀/EC₅₀ (nM) Key Findings
Target Compound Tyrosine kinases, PDE inhibitors ~50–200 (estimated) Predicted kinase inhibition based on triazolopyrimidine analogs
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives CDK2, EGFR 10–500 Substituent-dependent potency; bulky groups improve kinase selectivity
1-(4-fluorobenzyl)piperazine derivatives 5-HT receptors, σ receptors 5–100 Fluorine enhances CNS penetration; acyl groups modulate receptor subtype specificity
Zygocaperoside and Isorhamnetin-3-O glycoside Antioxidant enzymes N/A Structural dissimilarity highlights triazolopyrimidines' unique target scope
  • Mode of Action: The target compound’s triazolopyrimidine core likely interacts with ATP-binding pockets in kinases, while the 4-methoxyphenyl group may engage in hydrophobic or hydrogen-bonding interactions .

Research Findings and Mechanistic Insights

  • Bioactivity Clustering : Hierarchical clustering () groups triazolopyrimidines with pyrazolopyrimidines due to shared core scaffolds. However, substituent differences (e.g., tert-butyl vs. hydroxyl in ) result in divergent target profiles, emphasizing the role of functional groups in bioactivity .
  • Isomerization Effects : Pyrazolotriazolopyrimidines () undergo isomerization under varying conditions, altering binding conformations. The target compound’s rigid triazolopyrimidine core may reduce such isomerization, enhancing stability .
  • Lumping Strategy : Compounds with ~60–85% similarity (–12) can be "lumped" for predictive modeling, but the target compound’s unique tert-butyl and methoxy groups necessitate individualized assessment .

Biological Activity

The compound 1-(4-tert-butylbenzoyl)-4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine is a synthetic organic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The structure of the compound can be broken down into key components:

  • Piperazine : A six-membered ring containing two nitrogen atoms.
  • Triazolopyrimidine : A fused heterocyclic compound that contributes to the biological activity.
  • tert-butylbenzoyl group : Enhances lipophilicity and may influence receptor interactions.

The molecular formula is C23H26N4O3C_{23}H_{26}N_{4}O_{3}, with a molecular weight of approximately 402.48 g/mol.

Anticancer Activity

Research indicates that compounds similar to This compound exhibit significant anticancer properties. For instance, triazole derivatives have been shown to inhibit cell proliferation in various cancer cell lines:

  • MCF-7 (breast cancer) : IC50 values around 27.3 μM indicate moderate potency against this cell line .
  • HCT-116 (colon cancer) : Some triazole derivatives showed IC50 values of 6.2 μM, suggesting strong potential for further development as anticancer agents .

Antimicrobial Activity

The compound may also possess antimicrobial properties. Studies have demonstrated that triazole derivatives exhibit antibacterial and antifungal activities against various pathogens:

  • Staphylococcus aureus and Escherichia coli : Compounds in this class showed comparable effectiveness to standard antibiotics .
  • Candida albicans : Some derivatives demonstrated notable antifungal activity, making them candidates for further investigation in antifungal therapies .

The biological mechanisms underlying the activity of this compound can be attributed to several factors:

  • Inhibition of Enzymatic Pathways : Similar compounds often inhibit key enzymes involved in DNA synthesis and repair.
  • Receptor Modulation : The piperazine moiety may interact with neurotransmitter receptors, influencing cellular signaling pathways.
  • Induction of Apoptosis : Evidence suggests that these compounds can trigger programmed cell death in cancer cells through mitochondrial pathways.

Study 1: Anticancer Efficacy

In a study evaluating the effects of a related triazole compound on human breast cancer cells (MCF-7), researchers found that the compound induced apoptosis and inhibited cell migration. The study reported an IC50 value of 27.3 μM, indicating effective cytotoxicity against these cells .

Study 2: Antimicrobial Screening

Another study assessed the antimicrobial properties of various triazole derivatives against clinical isolates of bacteria and fungi. The results indicated that certain derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

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